

2-Bromo-5-phenylthiazole molecular weight and formula

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Compound of Interest

Compound Name: 2-Bromo-5-phenylthiazole

Cat. No.: B144467

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An In-depth Technical Guide to **2-Bromo-5-phenylthiazole**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-Bromo-5-phenylthiazole**, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details its fundamental molecular and physicochemical properties, outlines key synthetic methodologies, and explores its potential biological activities and applications in drug development. As a versatile synthetic intermediate, **2-Bromo-5-phenylthiazole** serves as a crucial building block for creating more complex molecules, particularly in the search for new therapeutic agents.^{[1][2]} The information is presented to support research and development efforts within the scientific community.

Molecular and Physicochemical Properties

2-Bromo-5-phenylthiazole is a halogenated heterocyclic compound. The presence of the bromine atom provides a reactive site for various chemical transformations, particularly cross-coupling reactions, making it a valuable intermediate in organic synthesis.^[2] Its core structure consists of a thiazole ring substituted with a bromine atom at the 2-position and a phenyl group at the 5-position.

Key Identifiers and Properties

The fundamental properties of **2-Bromo-5-phenylthiazole** are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₉ H ₆ BrNS	[1] [3] [4] [5]
Molecular Weight	240.12 g/mol	[2] [3] [4] [5]
CAS Number	133311-51-0	[2] [3] [5]
MDL Number	MFCD11109488	[1] [3]
Appearance	White powdery solid (typical)	[6]
Purity	≥96% (typical commercial grade)	[4]
Storage	2-8°C, under inert gas	[1]

Synthesis and Manufacturing

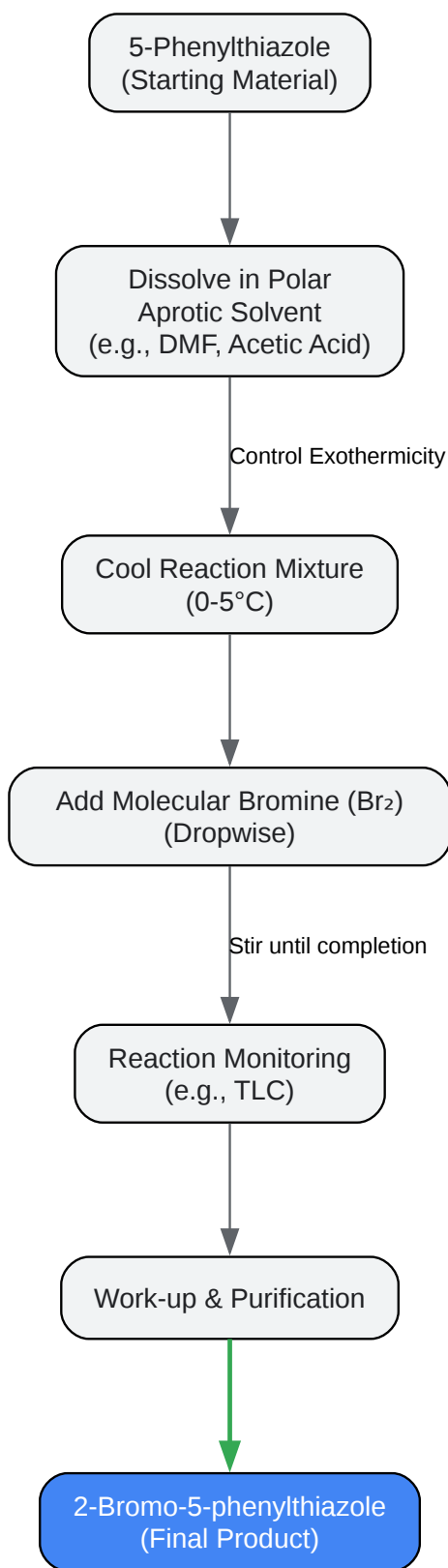
The synthesis of **2-Bromo-5-phenylthiazole** can be achieved through several established chemical routes. The choice of method often depends on the availability of starting materials, desired yield, and scalability. The bromine atom serves as a reactive handle, enabling further molecular diversification.[\[2\]](#)

Key Synthetic Routes

Two primary strategies for the synthesis of **2-Bromo-5-phenylthiazole** are:

- **Electrophilic Aromatic Substitution (Direct Bromination):** This is a common method where the electron-rich thiazole ring of 5-phenylthiazole is directly brominated. The C2 position is particularly reactive, facilitating this substitution.[\[2\]](#)
- **Sandmeyer-type Reaction:** This alternative route involves converting a 2-amino group on a 2-amino-5-phenylthiazole precursor into a bromo substituent. This is achieved by forming a diazonium salt, which is subsequently displaced by a bromide ion.[\[2\]](#)

The following diagram illustrates a generalized workflow for the direct bromination approach.



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A generalized workflow for the synthesis of **2-Bromo-5-phenylthiazole** via direct bromination.

Experimental Protocol: Direct Bromination of 5-Phenylthiazole

The following is a generalized experimental protocol based on established electrophilic aromatic substitution methods.^[2]

- **Preparation:** Dissolve 5-phenylthiazole in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetic acid, within a round-bottom flask equipped with a magnetic stirrer.
- **Cooling:** Place the flask in an ice bath to reduce the temperature of the mixture to between 0–5°C. This helps to control the exothermic nature of the reaction and minimize side-product formation.
- **Bromination:** Add molecular bromine (Br₂) dropwise to the cooled solution while stirring continuously.
- **Reaction:** Allow the reaction to proceed at a low temperature, monitoring its progress using thin-layer chromatography (TLC) until the starting material is consumed.
- **Quenching & Extraction:** Once the reaction is complete, quench it by adding an aqueous solution of sodium thiosulfate to remove excess bromine. Extract the product using a suitable organic solvent (e.g., ethyl acetate).
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure **2-Bromo-5-phenylthiazole**.

Biological Activity and Potential Applications

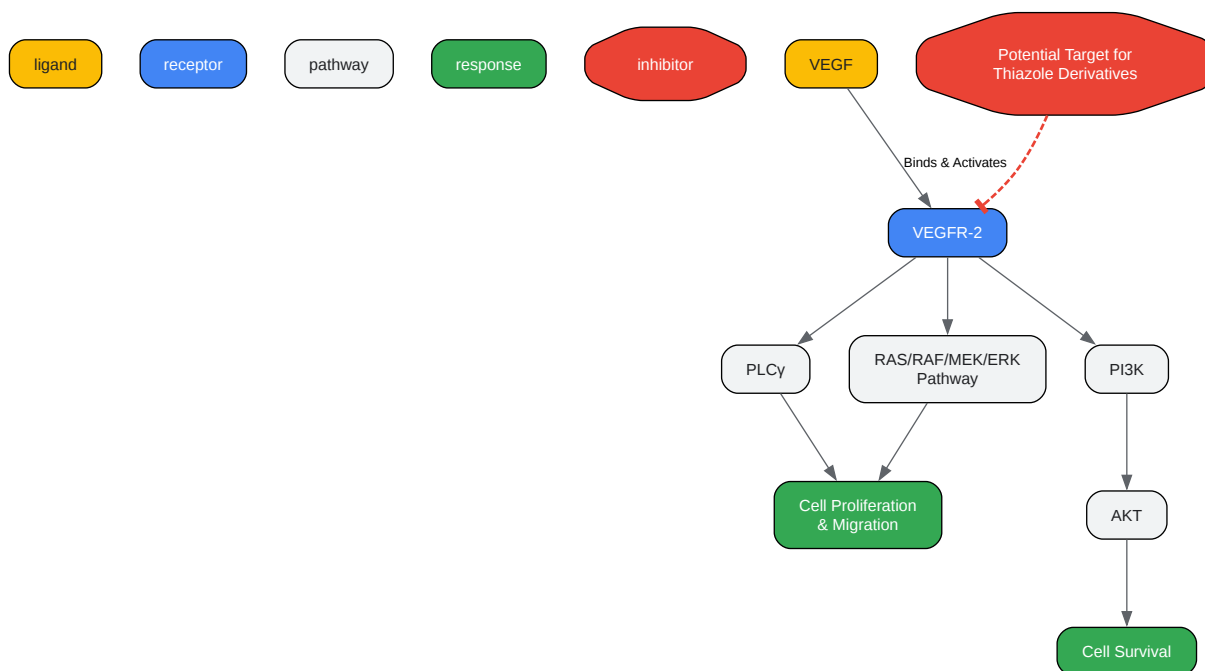
Thiazole and its derivatives are recognized as privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds.^{[2][7]} **2-Bromo-5-phenylthiazole** is a key intermediate for synthesizing molecules with potential therapeutic value, particularly in oncology and infectious diseases.^{[1][8]}

Applications in Drug Discovery

- **Antifungal Agents:** The phenylthiazole structure is found in approved antifungal drugs like isavuconazole.^[6] Compounds derived from this scaffold can act as inhibitors of lanosterol 14 α -demethylase (CYP51), an essential enzyme in fungal cell membrane synthesis.^{[6][7]}
- **Anticancer Agents:** The 2-aminothiazole scaffold, which can be synthesized from 2-bromothiazole precursors, is a well-established pharmacophore in oncology.^{[7][8]} For related compounds, inhibition of signaling pathways crucial for tumor growth and survival, such as the VEGF/VEGFR-2 pathway that drives angiogenesis, has been identified as a potential mechanism of action.^[9]
- **Antimicrobial Agents:** The thiazole nucleus is a fundamental component in the development of various antimicrobial agents.^{[2][7]} The lipophilicity imparted by the phenyl and bromo substituents may enhance the ability of derivative compounds to cross microbial cell membranes.^[7]

Example Signaling Pathway: VEGF/VEGFR-2 in Angiogenesis

Derivatives of **2-Bromo-5-phenylthiazole** could potentially be designed to target key signaling pathways in cancer, such as the VEGF/VEGFR-2 pathway, which is critical for angiogenesis—the formation of new blood vessels that supply tumors with nutrients.^[9]



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Simplified VEGF/VEGFR-2 signaling pathway, a potential target for anticancer drug development.

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